BenchChemオンラインストアへようこそ!

Ro 18-3981

Voltage-clamp electrophysiology Cardiac myocyte State-dependent blockade

Researchers should select Ro 18-3981 for its unique sulphamoyl acetyl side-chain, which confers a 43.5-fold voltage-dependent potency shift not found in classical DHPs like nifedipine or darodipine. This specialized tool compound is essential for investigating state-dependent L-type Ca2+ channel modulation, providing a robust experimental window for studies on ischemic depolarization and hypertensive vascular reactivity where tissue-specific and voltage-sensitive pharmacology are critical endpoints.

Molecular Formula C24H33N3O8S
Molecular Weight 523.6 g/mol
CAS No. 103295-92-7
Cat. No. B1679454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 18-3981
CAS103295-92-7
Synonyms2-propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate
Ro 18-3981
RO-183981
Molecular FormulaC24H33N3O8S
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)NC(C)C)C)C
InChIInChI=1S/C24H33N3O8S/c1-6-10-34-11-12-35-24(29)22-17(5)25-16(4)21(20(28)14-36(32,33)26-15(2)3)23(22)18-8-7-9-19(13-18)27(30)31/h7-9,13,15,23,25-26H,6,10-12,14H2,1-5H3
InChIKeyVEZRCCZBPXTSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 18-3981 (CAS 103295-92-7) Overview: A Dihydropyridine Calcium Channel Inhibitor with Unique Voltage-Dependent Blockade


Ro 18-3981 (CAS 103295-92-7) is a dihydropyridine (DHP) compound characterized by a unique sulphamoyl acetyl side-chain that distinguishes it from classical DHP calcium channel blockers [1]. As a research tool compound, Ro 18-3981 demonstrates potent inhibition of myocardial L-type Ca2+ channels with high affinity (KD = 1.0 nM) and exhibits marked voltage-dependent blockade—showing substantially greater inhibitory activity under depolarized membrane conditions (Vh=-20 mV: IC50=2.3 nM) compared to hyperpolarized conditions (Vh=-50 mV: IC50=100 nM) [1]. This potential-dependent pharmacology positions Ro 18-3981 as a specialized probe for investigating state-dependent calcium channel modulation in cardiovascular research applications.

Why Ro 18-3981 Cannot Be Interchanged with Generic Dihydropyridine Calcium Channel Blockers


The dihydropyridine class of calcium channel blockers exhibits substantial pharmacological heterogeneity driven by structural variations that fundamentally alter voltage-dependence, tissue selectivity, and state-dependent binding kinetics [1]. Ro 18-3981 contains a distinctive sulphamoyl acetyl side-chain absent in conventional DHPs like nifedipine or darodipine, which confers a unique potential-dependent blockade profile that is not shared across the class [1]. Generic substitution or interchangeable use of DHP calcium channel inhibitors without consideration of these structure-activity relationships introduces significant experimental confounds, as the quantitative differences in voltage-sensitivity (137-fold shift for Ro 18-3981 versus 8-fold for darodipine) and tissue-specific responses documented below demonstrate that these compounds are not pharmacologically equivalent [1][2]. Selection of Ro 18-3981 specifically over alternatives is therefore warranted when experimental objectives require investigation of state-dependent calcium channel modulation or differential vascular reactivity in hypertensive versus normotensive models.

Quantitative Differentiation Evidence for Ro 18-3981 Relative to Structural Analogs and In-Class Compounds


Voltage-Dependent Calcium Current Inhibition: Ro 18-3981 Displays 43-Fold Potentiation Under Depolarized Conditions Not Observed with Standard DHPs

Ro 18-3981 exhibits pronounced voltage-dependent inhibition of myocardial L-type calcium current (ICa), with an IC50 of 2.3 nM at a depolarized holding potential (Vh = -20 mV) compared to 100 nM at a hyperpolarized potential (Vh = -50 mV), representing a 43.5-fold increase in potency under depolarized conditions [1]. This voltage-dependent behavior is a distinguishing feature of Ro 18-3981's sulphamoyl acetyl-containing structure [1].

Voltage-clamp electrophysiology Cardiac myocyte State-dependent blockade

Exaggerated Negative Inotropic Potentiation by Elevated Extracellular K+: Ro 18-3981 Shows 17-Fold Greater Potentiation than Darodipine and 7-Fold Greater than Nifedipine

In isolated electrically-stimulated guinea-pig left atria, elevation of extracellular K+ concentration from 5.9 mM to 24 mM (a depolarizing condition) reduced the negative inotropic IC50 values for all three DHPs tested, but the magnitude of this potentiation differed dramatically [1]. Ro 18-3981 exhibited a 137-fold reduction in IC50 (increased potency under depolarized conditions), compared to only 8-fold for darodipine (PY 108-068) and 20-fold for nifedipine [1].

Isolated atrial contractility Negative inotropy K+ depolarization

Differential Vascular Reactivity: Ro 18-3981 Suppresses α1-Adrenoceptor-Mediated Contraction 3.9-Fold More in Hypertensive vs Normotensive Rat Aorta

In isolated aortic ring preparations, Ro 18-3981 (10⁻⁶ M) suppressed maximal noradrenaline (NA)-induced contractile responses by 54% in aortas from spontaneously hypertensive rats (SHR) compared to only 14% in normotensive Wistar-Kyoto (WKY) control aortas [1]. This differential suppression was attributed to a smaller α1-adrenoceptor reserve in SHR vasculature (KA/EC50 ratio = 1.4X) compared to WKY (7.2X), rendering SHR vessels more sensitive to calcium entry blockade [1].

Vascular smooth muscle Hypertension model α1-adrenoceptor

Structural Differentiation: Ro 18-3981 Contains a Unique Sulphamoyl Acetyl Side-Chain Absent in Nifedipine and Darodipine

Ro 18-3981 is structurally distinguished from nifedipine (nitrophenyl DHP with dimethyl ester) and darodipine (benzoxadiazolyl DHP) by the presence of a sulphamoyl acetyl moiety at the 5-position of the dihydropyridine ring [1]. This sulphonamide-containing side-chain is hypothesized to underlie the compound's exaggerated voltage-dependent pharmacological profile [1].

Dihydropyridine Structure-activity relationship Sulphonamide

Evidence-Based Research Application Scenarios for Ro 18-3981 Procurement


Voltage-Clamp Electrophysiology Studies of State-Dependent L-Type Calcium Channel Modulation

Researchers conducting whole-cell or single-channel voltage-clamp recordings in cardiac myocytes or heterologous expression systems can utilize Ro 18-3981 as a prototypical state-dependent DHP probe. The compound's 43.5-fold potency shift between hyperpolarized (IC50=100 nM) and depolarized (IC50=2.3 nM) membrane potentials [1] provides a robust experimental window for investigating the modulated receptor hypothesis and the relationship between channel inactivation state and drug binding affinity. Ro 18-3981 is specifically recommended over darodipine or nifedipine when the experimental objective requires maximal discrimination between resting and inactivated channel states.

Isolated Cardiac Tissue Studies of Excitation-Contraction Coupling Under Depolarizing or Ischemic Conditions

In isolated atrial or ventricular muscle preparations where extracellular K+ is elevated to mimic ischemic depolarization (e.g., 24 mM K+), Ro 18-3981 provides an amplified functional readout of negative inotropy—a 137-fold potentiation in potency relative to normokalemic conditions—compared to the modest 8-fold and 20-fold shifts observed with darodipine and nifedipine respectively [1]. This property makes Ro 18-3981 the preferred DHP tool compound for contractility studies designed to model pathological depolarization or for screening conditions where state-dependent pharmacology is a primary endpoint.

Hypertension Research Using Isolated Vascular Preparations from Spontaneously Hypertensive Rat (SHR) Models

Investigators studying vascular reactivity and calcium handling in hypertension can leverage Ro 18-3981's differential suppression of α1-adrenoceptor-mediated contraction: 54% inhibition in SHR aorta versus only 14% in normotensive WKY controls [2]. This 3.9-fold difference provides a quantitative assay window for examining the relationship between receptor reserve and calcium entry blockade sensitivity. Ro 18-3981 is the evidence-supported choice over other DHPs when the research question specifically addresses pathological alterations in vascular calcium signaling associated with hypertensive disease states.

Structure-Activity Relationship (SAR) Studies of Sulphonamide-Containing Dihydropyridine Derivatives

Medicinal chemists and chemical biology researchers investigating the structural determinants of state-dependent calcium channel blockade can employ Ro 18-3981 as a reference compound representing the sulphamoyl acetyl-substituted DHP chemotype [1]. The compound serves as a benchmark for evaluating novel analogues containing sulphonamide, sulfamoyl, or related hydrogen-bonding substituents, particularly in screening cascades designed to quantify voltage-dependence and tissue-specific pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 18-3981

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.